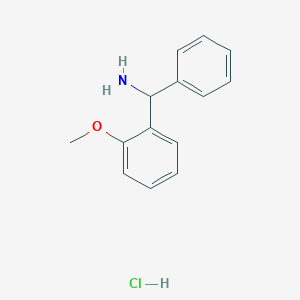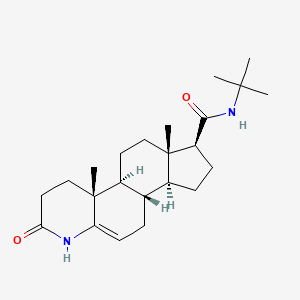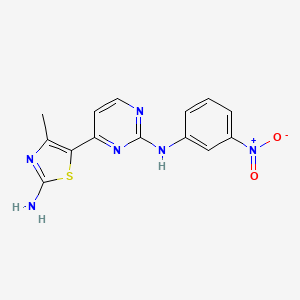
CK7
Overview
Description
It is specifically expressed in the simple epithelia lining the cavities of internal organs and in gland ducts and blood vessels . This protein plays a crucial role in the structural integrity and function of epithelial cells.
Preparation Methods
Cytokeratin 7 is naturally synthesized in the body and is not typically produced through synthetic routes or industrial production methods. It is expressed in various epithelial tissues during differentiation .
Chemical Reactions Analysis
Cytokeratin 7, being a protein, does not undergo typical chemical reactions like small organic molecules. Instead, it participates in biological processes such as keratinization and cornification . It can be detected and analyzed using immunohistochemistry, where antibodies specific to cytokeratin 7 bind to the protein, allowing for visualization under a microscope .
Scientific Research Applications
Cytokeratin 7 is widely used in scientific research, particularly in pathology and oncology. It serves as a biomarker for various types of epithelial tumors, including adenocarcinomas of the lung, breast, thyroid, endometrium, cervix, ovary, salivary gland, and upper gastrointestinal tract . It is also used to distinguish between different types of carcinomas, such as ovarian and transitional cell carcinomas from colonic and prostate cancers . Additionally, cytokeratin 7 is used in the diagnosis of chromophobe renal cell carcinoma and for the exclusion of mimics .
Mechanism of Action
Cytokeratin 7 functions as a structural component of the cytoskeleton in epithelial cells. It forms intermediate filaments that provide mechanical support and maintain cell shape . The protein is involved in various cellular processes, including cell proliferation, migration, and differentiation. In the context of cancer, cytokeratin 7 expression can be used to identify the primary site of metastatic carcinoma and to predict patient prognosis .
Comparison with Similar Compounds
Cytokeratin 7 is part of the keratin family, which includes other type II keratins such as keratin 8 and keratin 18 . These proteins share similar structural and functional properties but differ in their expression patterns and specific roles in epithelial tissues. For example, keratin 8 and keratin 18 are more widely expressed in simple, pseudostratified, and ductal epithelia compared to cytokeratin 7 . Other similar compounds include cytokeratin 20, which is often used in conjunction with cytokeratin 7 to differentiate between various types of carcinomas .
Properties
IUPAC Name |
4-methyl-5-[2-(3-nitroanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2S/c1-8-12(23-13(15)17-8)11-5-6-16-14(19-11)18-9-3-2-4-10(7-9)20(21)22/h2-7H,1H3,(H2,15,17)(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTKVFHLKPDNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332265 | |
| Record name | Cdk2/9 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507487-89-0 | |
| Record name | 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507487890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cdk2/9 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-AMINO-4-METHYL-5-THIAZOLYL)-N-(3-NITROPHENYL)-2-PYRIMIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9NBR9W3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


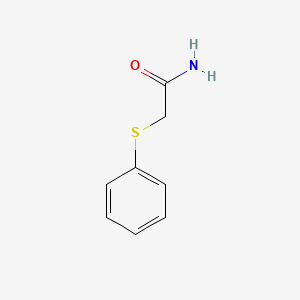
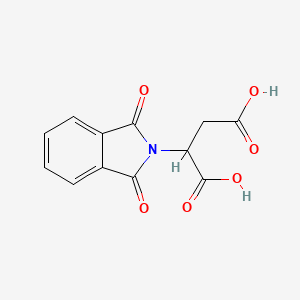
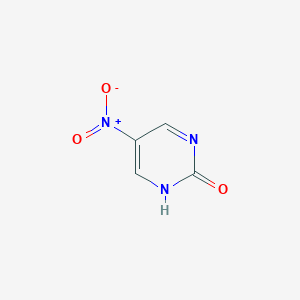

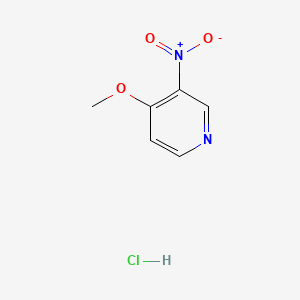
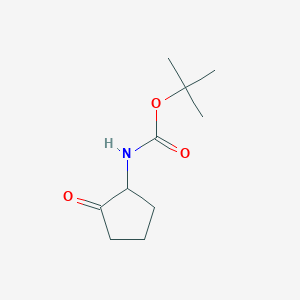
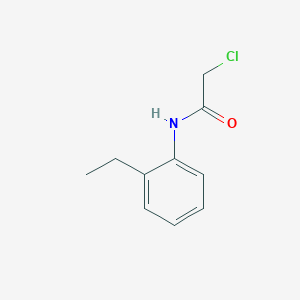
![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)
